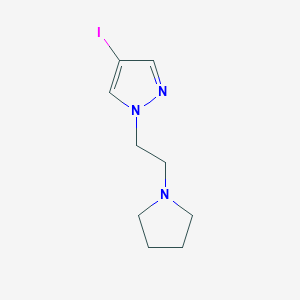![molecular formula C14H13ClF3N B8727370 Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8727370.png)
Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H12NF3·HCl It is a derivative of benzylamine, where the phenyl group is substituted with a trifluoromethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride can be synthesized through the reduction of 4-(trifluoromethyl)benzaldehyde followed by reductive amination. The process involves the following steps:
Reduction of 4-(trifluoromethyl)benzaldehyde: This step typically uses sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents to convert the aldehyde to the corresponding alcohol.
Reductive Amination: The alcohol is then reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the amine.
Industrial Production Methods
In an industrial setting, the synthesis of Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Applications De Recherche Scientifique
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenyl)methanamine
- 4-(Trifluoromethyl)phenol
Uniqueness
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C14H13ClF3N |
|---|---|
Poids moléculaire |
287.71 g/mol |
Nom IUPAC |
phenyl-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H |
Clé InChI |
GBAYOLGIVQKGRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


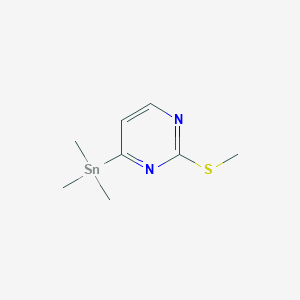
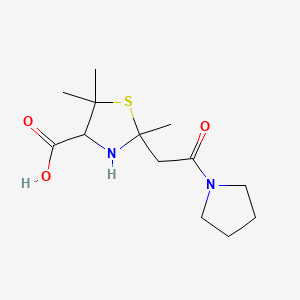

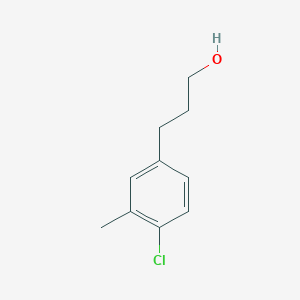
![6,8-Diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B8727325.png)
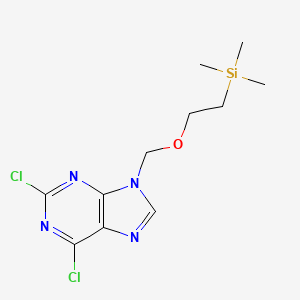
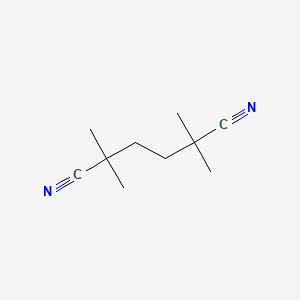
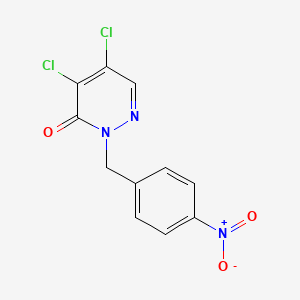
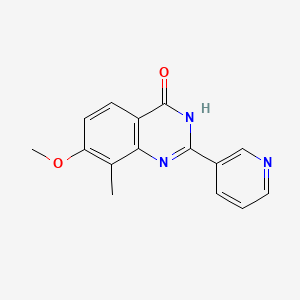
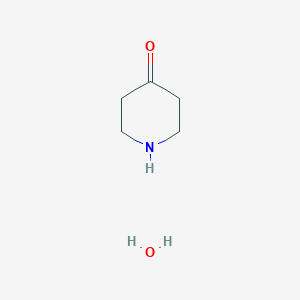
![5-Methyl-1-oxaspiro[2.5]octane](/img/structure/B8727369.png)
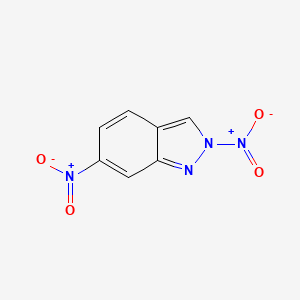
![Methyl furo[2,3-B]quinoline-4-carboxylate](/img/structure/B8727379.png)
